1S,3R,alphaR-Deltamethrin

Description

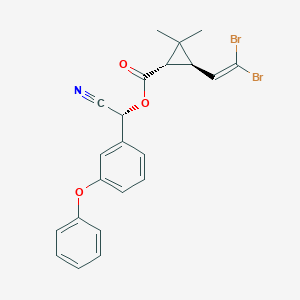

Structure

2D Structure

Propriétés

IUPAC Name |

[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZREIFADZCYQD-CMKODMSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9091529, DTXSID8091530 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3R) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9091529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8091530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106454-65-3, 120710-24-9 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106454653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester, (1alpha(S*),3beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120710249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3R) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9091529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8091530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Mechanisms of Action and Biological Effects

Molecular and Cellular Basis of Deltamethrin (B41696) Stereoisomer Activity

The primary target of deltamethrin and other pyrethroids is the voltage-gated sodium channel in nerve cell membranes. researchgate.netorst.edu The interaction of deltamethrin with these channels is highly stereospecific, leading to differential neurophysiological responses among its various stereoisomers.

Deltamethrin exerts its neurotoxic effects by binding to a specific receptor site on the voltage-gated sodium channels of nerve cells. nih.govresearchgate.net This binding modifies the gating kinetics of the channel, prolonging the open state and leading to a persistent influx of sodium ions. researchgate.netnih.gov This disruption of normal nerve function results in hyperexcitation, paralysis, and ultimately, the death of the insect. researchgate.netbutox-info.com

The affinity and modulatory action of deltamethrin on sodium channels are highly dependent on its stereochemical configuration. The (1S,3R,alphaR)-isomer, the active component of commercial deltamethrin, demonstrates the most potent interaction with the sodium channel receptor. michberk.com This stereospecificity suggests a precise three-dimensional fit between the insecticide molecule and its binding site on the channel protein. Other stereoisomers of deltamethrin exhibit significantly lower or negligible activity, highlighting the critical importance of the specific spatial arrangement of the atoms for effective binding and channel modification. michberk.com

The stereospecific interaction of deltamethrin isomers with voltage-gated sodium channels translates into distinct neurophysiological responses. The highly active (1S,3R,alphaR)-Deltamethrin causes a long-lasting modification of the sodium current, leading to the characteristic Type II pyrethroid poisoning syndrome. orst.edupharmahealthsciences.net This syndrome is characterized by choreoathetosis (writhing movements) and salivation in mammals. orst.edu

In contrast, other stereoisomers with lower affinity for the sodium channel produce weaker or different neurophysiological effects. For instance, Type I pyrethroids, which lack the α-cyano group present in deltamethrin, typically cause repetitive firing of neurons, leading to tremors (T-syndrome). pharmahealthsciences.net While all deltamethrin isomers are structurally similar, the specific configuration at the chiral centers dictates the nature and intensity of the neurotoxic response.

Comparative Biological Potency and Selectivity among Deltamethrin Stereoisomers

As previously mentioned, commercial deltamethrin is a single, highly active isomer, (1R,3R,αS)-Deltamethrin. michberk.comnih.gov This specific stereoisomer has been selectively synthesized and commercialized due to its superior insecticidal properties compared to the other seven possible stereoisomers. michberk.com The other isomers demonstrate minimal to no insecticidal effects. michberk.com This high degree of stereoselectivity allows for a more targeted and efficient application of the insecticide, reducing the environmental load of less active or inactive compounds.

The table below summarizes the relative insecticidal activity of the different deltamethrin stereoisomers.

| Stereoisomer | Relative Insecticidal Activity |

| (1R,3R,αS)-Deltamethrin | Highly Active |

| Other 7 stereoisomers | Minimal to no activity |

This table illustrates the significant difference in insecticidal efficacy, with only one of the eight possible stereoisomers being highly active.

The stereoselectivity of deltamethrin's action also extends to its effects on non-target organisms. While pyrethroids are generally less toxic to mammals than to insects due to factors like higher body temperature and faster metabolism, the potential for toxicity still exists. orst.edu The acute toxicity of deltamethrin and its stereoisomers can vary among different non-target species.

Studies have shown that deltamethrin is highly toxic to aquatic organisms, such as fish and invertebrates. researchgate.netcabidigitallibrary.org The toxicity to these organisms is also likely to be stereoselective, with the (1R,3R,αS)-isomer being the most potent. The differential toxicity among stereoisomers is a critical consideration in environmental risk assessment. While the commercial formulation contains the most insecticidally active isomer, understanding the toxicological profiles of the other isomers is important for a comprehensive evaluation of the environmental impact of deltamethrin.

The following table provides a conceptual overview of the differential acute toxicity of deltamethrin stereoisomers to a non-target aquatic organism.

| Stereoisomer | Relative Acute Toxicity to a Non-Target Aquatic Organism (Conceptual) |

| (1R,3R,αS)-Deltamethrin | High |

| Other 7 stereoisomers | Low to Moderate |

This conceptual table highlights that the stereoisomer most effective against insects is also likely the most toxic to non-target aquatic life.

Environmental Fate and Transformation of Deltamethrin Stereoisomers

Enantioselective Degradation Pathways in Environmental Compartments

The degradation of deltamethrin (B41696) in the environment is an enantioselective process, meaning that different stereoisomers degrade at different rates in various environmental matrices such as soil and water. jst.go.jp This selectivity is driven by microbial, photolytic, and hydrolytic processes, each contributing to the transformation and dissipation of the parent compound. nih.gov

Microbial Mediated Stereoselective Biotransformation

Microbial activity is a primary driver of deltamethrin degradation in soil, and this process exhibits significant stereoselectivity. nih.govjst.go.jp Studies have shown that both the geometry of the cyclopropane (B1198618) ring (cis/trans) and the configuration at the α-cyano carbon (αR/αS) influence the rate of microbial biotransformation. jst.go.jp

Research on the degradation of deltamethrin isomers in soil under dark conditions has revealed that trans isomers degrade more rapidly than their corresponding cis isomers. jst.go.jp Furthermore, the αS epimers are degraded faster than the corresponding αR epimers. jst.go.jp This leads to a predictable order of degradation rates for the different isomers. jst.go.jp The primary microbial degradation pathway involves the cleavage of the ester bond through hydrolysis, a reaction catalyzed by microbial esterases. researchgate.netresearchgate.net For instance, bacteria such as Streptomyces aureus have been shown to degrade deltamethrin by breaking the carboxylester linkage. researchgate.net

The persistence of the isomers is inversely related to their degradation rate. Consequently, the (cis, αR) isomers are the most persistent in soil environments. jst.go.jp The stereoselectivity of microbial degradation also influences the types of metabolites formed. Less persistent isomers (trans or αS) tend to yield more ester cleavage products, while more stable isomers (cis or αR) are more likely to form oxidation products that retain the ester linkage. jst.go.jp

| Isomer Configuration | Relative Degradation Rate | Relative Persistence |

|---|---|---|

| (trans, αS) | Fastest | Lowest |

| (trans, αR) | Fast | Low |

| (cis, αS) | Slow | High |

| (cis, αR) | Slowest | Highest |

Photolytic and Hydrolytic Transformation Dynamics of Deltamethrin Stereoisomers

Photodegradation and hydrolysis are significant abiotic pathways for the transformation of deltamethrin stereoisomers, particularly in aquatic environments and on plant surfaces. nih.gov

Photolytic Transformation: Exposure to sunlight and UV irradiation can induce several chemical changes in the deltamethrin molecule, including photoisomerization, ester cleavage, photooxidation, decyanation, and dehalogenation. nih.govresearchgate.net A key photolytic process is the cis-trans isomerization of the cyclopropane ring. researchgate.netepa.gov For example, sunlight irradiation of the active (1R,3R)-cis isomer can lead to the formation of the corresponding (1R,3S)-trans isomer, which retains some insecticidal activity. epa.gov Photodegradation is often time-dependent and can be influenced by the solvent medium; for instance, deltamethrin degrades more rapidly in acetonitrile (B52724) than in methanol (B129727) under UV light. researchgate.netresearchgate.net

Hydrolytic Transformation: Deltamethrin is susceptible to hydrolysis, especially under alkaline conditions. nih.govnih.gov The primary reaction is the cleavage of the ester linkage, which is the same bond targeted by microbial enzymes. nih.gov This process is significantly influenced by pH and temperature, with degradation rates increasing in more alkaline water and at higher temperatures. nih.gov The main products of basic hydrolysis are 1-R,cis-decamethrinic acid and 3-phenoxybenzaldehyde (B142659) cyanohydrin, which subsequently converts to 3-phenoxybenzaldehyde (3-PBA). nih.gov Studies mimicking water-based paint environments (pH 8-9) have shown that epimerization at the α-carbon occurs first, followed by a slower chemical degradation driven by hydrolysis. nih.gov

Chiral Stability and Isomerization Processes in Natural Systems

Epimerization: The chiral center at the α-benzyl carbon is the most labile part of the deltamethrin molecule. nih.gov It can undergo a process called epimerization, where the configuration inverts (e.g., αS converts to αR) without affecting the other two chiral centers on the cyclopropane ring. nih.gov This process has been observed in aqueous solutions at ambient temperatures, suggesting that it can occur as an abiotic process in the environment. nih.govnih.govacs.org The conversion of the active αS isomer to its inactive αR diastereomer effectively detoxifies the compound. nih.govresearchgate.net

Cis-Trans Isomerization: As mentioned, photochemical reactions are a major driver of cis-trans isomerization. researchgate.netepa.gov Studies on pasture forage have shown that after application of the cis-deltamethrin isomer, the concentration of trans isomers increased significantly over 14 days. researchgate.net This conversion can also occur in natural water in the dark, indicating that chemical processes other than photolysis can also contribute to this transformation. epa.gov These isomerization processes are critical, as they convert the highly active parent isomer into various other isomers with differing levels of biological activity and persistence. researchgate.netepa.gov

Environmental Distribution and Mobility of Specific Deltamethrin Stereoisomers

The environmental distribution of deltamethrin is largely governed by its physical and chemical properties, which are identical for all stereoisomers. Deltamethrin has a very low aqueous solubility (less than 0.2 μg/L) and a strong tendency to adsorb to soil and sediment particles. pharmahealthsciences.netwho.int Consequently, deltamethrin is considered non-mobile in the environment and has a low potential to leach into groundwater. pharmahealthsciences.netwho.intherts.ac.uk

Once applied, deltamethrin residues are typically found in the upper layers of the soil. pharmahealthsciences.net In an experimental setting, 74% of applied deltamethrin was recovered from organic soil eight weeks after treatment, indicating its persistence in this compartment. pharmahealthsciences.net Its strong adsorption to particulate matter means that any transport is likely to occur via soil erosion or runoff of particle-bound residues rather than in the dissolved phase. herts.ac.uk

Stereochemistry of Deltamethrin Transformation Products

The transformation of deltamethrin in the environment results in a variety of products, the stereochemistry of which is dictated by the parent isomer and the specific degradation pathway.

Hydrolysis Products: The cleavage of the ester bond is a central degradation step. nih.gov This reaction yields a carboxylic acid and an alcohol moiety, which can further degrade. nih.govresearchgate.net The stereochemistry of the cyclopropane ring is retained in the acid fragment. For example, hydrolysis of (1R,3R-cis)-Deltamethrin yields (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid. nih.gov The alcohol portion, α-cyano-3-phenoxybenzyl alcohol, is unstable and quickly transforms into 3-phenoxybenzaldehyde (3-PBA). nih.gov

Secondary Products: Further reactions can occur involving the primary degradation products. A novel pathway has been identified where deltamethrin undergoes a nucleophilic addition with its own degradation product, 3-PBA. nih.govresearchgate.net This reaction results in a new pair of diastereomeric products, which have been named α-3-phenoxybenzoyl-deltamethrin. researchgate.net In this transformation, the two chiral centers on the original cyclopropane ring remain unchanged. nih.gov

| Transformation Pathway | Product | Stereochemical Characteristics |

|---|---|---|

| Epimerization | (αR)-Deltamethrin | Inversion of configuration at the α-cyano carbon. nih.gov |

| Photo-isomerization | trans-Deltamethrin isomers | Conversion of the cis configuration on the cyclopropane ring to trans. researchgate.netepa.gov |

| Hydrolysis | 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid | Retains the original stereochemistry of the cyclopropane ring (e.g., 1R,3R-cis). nih.gov |

| Hydrolysis | 3-Phenoxybenzaldehyde (3-PBA) | Achiral degradation product from the alcohol moiety. nih.gov |

| Secondary Reaction | α-3-phenoxybenzoyl-deltamethrin | Diastereomeric pair; retains the stereochemistry of the original cyclopropane ring. nih.govresearchgate.net |

Toxicological Profiles and Ecotoxicological Implications of Deltamethrin Stereoisomers

Differential Ecotoxicity of Deltamethrin (B41696) Stereoisomers

The environmental impact of deltamethrin is heavily influenced by its stereochemistry, with different isomers displaying markedly different levels of toxicity to non-target species in both aquatic and terrestrial environments.

Aquatic Organism Sensitivity to (1S,3R,αR)-Deltamethrin and Related Isomers

Deltamethrin is recognized for its high toxicity to aquatic life, but this toxicity is not uniform across all its stereoisomers. iwaponline.comwho.intresearchgate.net The parent, insecticidally active isomer of deltamethrin is generally the most toxic to aquatic organisms. oup.compublications.gc.ca

The conversion of the parent deltamethrin to other stereoisomers in natural water is considered only a partial detoxification step because some of the resulting isomers, like 3-deltamethrin, remain toxic to aquatic organisms such as D. magna. oup.compublications.gc.ca The high toxicity of deltamethrin is not limited to invertebrates; it is also highly toxic to fish, with 96-hour LC50 values typically ranging between 0.4 and 2.0 µ g/litre . who.int The extreme sensitivity of crustaceans is a significant concern, as demonstrated in studies with the Northern shrimp (Pandalus borealis), which showed mortality after exposure to concentrations as low as 2 ng L⁻¹. nih.gov The enantioselectivity of pyrethroids in general is a critical factor, with studies on other compounds like cypermethrin (B145020) showing that only a few of the eight possible isomers account for the majority of the aquatic toxicity. nih.gov

**Table 1: Differential Acute Toxicity of Deltamethrin Isomers to *Daphnia magna***

| Isomer | Chemical Name/Configuration | Relative Toxicity | Key Finding |

|---|---|---|---|

| Parent Deltamethrin | (1R,3R,αS)-Deltamethrin | Highest | The most toxic isomer, with EC50 values in the low μg/L range. oup.compublications.gc.ca |

| Isomer 2 | (1R,3R,αR)-Deltamethrin | High | The most toxic among the non-parent isomers tested against D. magna. publications.gc.ca |

| Isomer 3 | (1R,3S,αS)-Deltamethrin | Moderate | Less toxic than the parent isomer and isomer 2, but still contributes to aquatic toxicity. oup.compublications.gc.ca |

| Isomer 4 | (1R,3S,αR)-Deltamethrin | Lower | Exhibits lower toxicity compared to other tested isomers. publications.gc.ca |

| Other Isomers | e.g., 1', 2', 3', 4' | No Significant Toxicity | These isomers displayed no significant acute toxicity to D. magna. oup.compublications.gc.ca |

Impact on Terrestrial Non-Target Species with Respect to Stereoisomerism

The stereoisomeric specificity of deltamethrin also influences its impact on terrestrial ecosystems, affecting beneficial insects and soil microorganisms. However, research specifically comparing the toxicity of different deltamethrin stereoisomers to these organisms is less common than in aquatic systems.

Deltamethrin applications can be harmful to beneficial arthropods, which act as natural predators and parasites of pests. scirp.org For instance, the use of deltamethrin has been shown to significantly reduce the emergence rates of the egg parasitoid Trissolcus grandis, an important biological control agent. scirp.org In soil ecosystems, deltamethrin residues can negatively affect arthropod populations, with studies in maize fields detecting a significant impact on certain beetle species (Nitidulidae). researchgate.net

The soil microbiome is also at risk. High concentrations of deltamethrin can inhibit the growth of soil microorganisms, including bacteria and fungi, and reduce the activity of soil enzymes. researchgate.net While these findings highlight the general ecotoxicity of commercial deltamethrin, which primarily contains the active (1R,3R,αS) isomer, there is a lack of data directly comparing how other stereoisomers, such as (1S,3R,αR)-Deltamethrin, affect these terrestrial non-target species.

Mammalian Toxicity and Stereoisomeric Specificity

The toxicity of deltamethrin in mammals is predominantly characterized by neurotoxicity, and this effect is highly dependent on the compound's stereochemistry. The specific insecticidal activity and mammalian toxicity are largely attributed to a single isomer.

Central Nervous System Effects of Deltamethrin Stereoisomers

The neurotoxic effects of deltamethrin are primarily caused by the (1R, cis, αS) isomer. mdpi.com This specific stereoisomer targets voltage-gated sodium channels in the nervous system, prolonging their opening and leading to membrane depolarization, repetitive nerve discharges, and synaptic disturbances. mdpi.commdpi.com This hyperexcitatory state results in the clinical signs of poisoning. who.int The stereospecificity of this interaction suggests the existence of particular binding sites within the mammalian nervous system. pharmahealthsciences.net

Acute intoxication in mammals is characterized by symptoms such as salivation, tremors, ataxia (impaired coordination), and choreoathetotic movements (involuntary twisting and writhing). who.intnih.gov Pharmacological studies confirm that deltamethrin acts on both cortical and medullary centers of the brain. nih.gov It has been shown to inhibit motor activity and balance in treated animals. nih.gov Furthermore, dermal exposure in rats has been linked to nerve cell loss and astrogliosis (an increase in astrocyte numbers due to neuron destruction) in key brain regions like the frontal cortex and hippocampus. researchgate.net While the (1R, cis, αS) isomer is the most active, detailed comparative studies on the specific central nervous system effects of other individual stereoisomers are limited.

Neurodevelopmental Toxicology in Relation to Chiral Exposure

The developing brain is particularly vulnerable to neurotoxicants, and exposure to deltamethrin during critical developmental windows can lead to long-lasting adverse effects. pan-europe.info Animal studies have demonstrated that prenatal or early postnatal exposure to deltamethrin can result in persistent brain dysfunction. pan-europe.info

Exposure during pregnancy may lead to significant changes in the central nervous system of the fetus. mdpi.com Research in animal models has linked developmental deltamethrin exposure to a range of neurobehavioral alterations, including hyperactivity and deficits in learning and memory. pan-europe.infonih.gov The most consistent neurochemical findings in these studies are reductions in the dopamine (B1211576) transporter and the dopamine D1 receptor. nih.gov These findings establish deltamethrin as a developmental neurotoxicant. nih.gov However, there is a significant gap in the scientific literature regarding how chiral exposure—that is, exposure to different specific stereoisomers—influences these neurodevelopmental outcomes.

Genotoxicity, Immunotoxicity, and Endocrine Disrupting Potential of Deltamethrin Stereoisomers

Beyond its primary neurotoxicity, deltamethrin has been shown to possess genotoxic, immunotoxic, and endocrine-disrupting capabilities. The role of stereoisomerism in these specific toxicological endpoints is an emerging area of research.

In vitro studies using human peripheral blood leukocytes have indicated that deltamethrin can induce DNA damage, but this effect was observed in the presence of metabolic activation. nih.gov In animal studies, deltamethrin treatment in rats led to a significant increase in chromosomal aberrations in bone marrow cells, including chromatid breaks and deletions. bohrium.com

Regarding immunotoxicity, deltamethrin has been shown to alter immune functions in rats. Observed effects include increased weight of mesenteric lymph nodes, decreased thymus weight, and an increase in both antibody-producing cells and the activity of splenic Natural Killer (NK) cells. nih.gov Other research suggests that deltamethrin can have an immunosuppressive effect and may induce apoptosis in immune cells. researchgate.net

There is also growing evidence of deltamethrin's potential as an endocrine-disrupting chemical. mdpi.com Exposure in male mice resulted in significantly decreased levels of testosterone (B1683101) and inhibin B, leading to impaired reproductive performance and histopathological alterations in the testes. nih.gov While direct studies on the endocrine-disrupting potential of individual deltamethrin stereoisomers are scarce, research on the related pyrethroid permethrin (B1679614) has shown that its stereoisomers have the potential to interfere with androgen receptor function. nih.govresearchgate.net This suggests that stereochemistry is a likely factor in the endocrine-disrupting activity of pyrethroids as a class.

Table 2: Summary of Other Toxicological Profiles of Deltamethrin

| Toxicological Endpoint | Organism/System | Key Findings | Stereoisomer Specificity |

|---|---|---|---|

| Genotoxicity | Human Leukocytes; Rat Bone Marrow | Induces DNA damage with metabolic activation; causes chromosomal aberrations. nih.govbohrium.com | Data primarily on the active isomer; comparative studies are lacking. |

| Immunotoxicity | Rats | Alters weight of lymphoid organs, increases antibody-producing cells and NK cell activity. nih.gov | Data primarily on the active isomer; comparative studies are lacking. |

| Endocrine Disruption | Male Mice | Decreases testosterone and inhibin B levels; impairs reproductive function. nih.gov | Not well-studied for deltamethrin, but related pyrethroid isomers show potential for differential activity. nih.gov |

Insect Resistance to Deltamethrin: a Stereochemical Perspective

Mechanisms of Insecticide Resistance to Deltamethrin (B41696)

Insects have evolved two primary mechanisms to resist the toxic effects of deltamethrin: alterations in the target site of the insecticide and enhanced metabolic detoxification. Both of these mechanisms can exhibit stereoselectivity, meaning they may affect one stereoisomer differently than another.

The primary target site for deltamethrin and other pyrethroids is the voltage-gated sodium channel (VGSC) in the insect's nervous system. nih.gov The binding of the active deltamethrin isomer to these channels disrupts their normal function, leading to prolonged channel opening, hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.

The most common form of target-site resistance is known as knockdown resistance (kdr). This mechanism results from point mutations in the gene encoding the VGSC protein. These mutations reduce the sensitivity of the sodium channel to pyrethroids, weakening the binding of the insecticide. researchgate.net Several kdr mutations have been identified in various insect species, with some of the most well-studied occurring at the L1014 position of the protein.

Research has shown that different kdr mutations can confer varying levels of resistance to different pyrethroids, demonstrating a degree of stereoselectivity at the target site. For instance, studies on house flies and other insects have revealed that mutations like L1014F provide broad resistance to deltamethrin, permethrin (B1679614), and DDT, while the L1014H mutation is more specifically effective against deltamethrin. cdc.gov This suggests that the structural changes in the sodium channel caused by these mutations alter the binding pocket in a way that differentially affects insecticides based on their precise molecular shape.

While direct testing on the inactive (1S,3R,αR)-deltamethrin is scarce due to its lack of insecticidal pressure, the high degree of selectivity of the VGSC implies that kdr mutations, which evolved to reduce binding of the potent (1R,3R,αS)-isomer, would not increase sensitivity to the already inactive isomers. The resistance is specific to the shape of the toxic molecule.

Table 1: Examples of kdr Mutations and Their Impact on Deltamethrin Resistance

| Mutation | Insect Species Example | Observed Effect on Deltamethrin Sensitivity |

|---|---|---|

| L1014F | Musca domestica (House fly), Aedes aegypti | Confers a high level of resistance to deltamethrin and other pyrethroids. cdc.govnih.gov |

| L1014H | Musca domestica (House fly) | Effectively confers resistance to deltamethrin, but less so to permethrin and DDT. cdc.gov |

| V1016I + F1534C | Aedes aegypti (Yellow fever mosquito) | High frequencies of these combined mutations are strongly associated with high levels of deltamethrin resistance. nih.govresearchgate.net |

| M918T (super-kdr) | Musca domestica (House fly) | When combined with L1014F, it confers even higher levels of resistance (>500-fold) to deltamethrin. researchgate.net |

Metabolic resistance is another critical mechanism by which insects survive exposure to deltamethrin. This form of resistance involves the enhanced activity of detoxification enzymes that metabolize the insecticide into less toxic, more easily excretable compounds before it can reach its target site in the nervous system. The three major enzyme families implicated in this process are cytochrome P450 monooxygenases (P450s), carboxylesterases (COEs), and glutathione (B108866) S-transferases (GSTs). nih.gov

Cytochrome P450 Monooxygenases (P450s): These enzymes are primary drivers of oxidative metabolism. In the case of deltamethrin, P450s can hydroxylate various positions on the molecule, initiating its detoxification. nih.gov For example, the P450 enzyme CYP6FU1 in the small brown planthopper (Laodelphax striatellus) has been shown to metabolize deltamethrin into 4-hydroxy-deltamethrin. researchgate.net Overexpression of specific P450 genes is a common finding in deltamethrin-resistant insect populations. researchgate.net

Carboxylesterases (COEs): These enzymes play a crucial role by hydrolyzing the ester bond that links the acid and alcohol moieties of the deltamethrin molecule. This cleavage is a key detoxification step. researchgate.net Studies on various pyrethroids have demonstrated that esterases can act stereoselectively. For instance, the trans-isomers of pyrethroids are often hydrolyzed more rapidly by insect and mammalian esterases than their corresponding cis-isomers. mdpi.com Since the active (1R,3R,αS)-deltamethrin is a cis-isomer, its relative stability against esterase attack contributes to its high insecticidal potency. michberk.com The enzymes that evolve to cleave this specific cis-isomer would likely show different, and probably lower, efficiency against other stereoisomers like (1S,3R,αR)-deltamethrin.

Table 2: Key Enzyme Families in the Metabolic Resistance to Deltamethrin

| Enzyme Family | Primary Function | Example of Activity |

|---|---|---|

| Cytochrome P450s (CYPs) | Oxidative metabolism (e.g., hydroxylation) of the deltamethrin molecule. | CYP6FU1 metabolizes deltamethrin to 4-hydroxy-deltamethrin. researchgate.net |

| Carboxylesterases (COEs) | Hydrolysis (cleavage) of the central ester bond, a primary detoxification step. | Often show higher activity against trans-isomers of pyrethroids compared to cis-isomers. mdpi.com |

| Glutathione S-Transferases (GSTs) | Conjugation of glutathione to the insecticide or its metabolites, increasing water solubility for excretion. | Elevated GST activity is frequently observed in deltamethrin-resistant strains. nih.gov |

Implications of Stereoisomer-Specific Resistance for Integrated Pest Management

The stereochemical nature of deltamethrin and the specificity of resistance mechanisms have important implications for Integrated Pest Management (IPM). IPM is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, and the use of resistant crop varieties. Chemical control is used judiciously and only when necessary.

Use of Single-Isomer Formulations: The use of deltamethrin as a single, highly active isomer is itself an application of stereochemical principles to pest management. It maximizes efficacy while minimizing the environmental load of non-target isomers that could have unknown ecological effects. michberk.com Understanding that resistance is directed against this specific isomer helps in designing effective management strategies.

Resistance Monitoring: IPM programs rely on monitoring pest populations to make control decisions. Molecular monitoring for specific resistance alleles, such as kdr mutations, can provide an early warning of developing resistance. The knowledge that different mutations confer different resistance profiles could, in the future, allow for more tailored chemical choices. cdc.gov

Insecticide Rotation: A cornerstone of resistance management is the rotation of insecticides with different modes of action. This strategy prevents the continuous selection for a single type of resistance mechanism. For example, after using a pyrethroid that targets the VGSC, an IPM program might switch to an organophosphate or a neonicotinoid, which have different target sites. This approach ensures that individuals resistant to deltamethrin (e.g., via kdr) are not selected for, allowing their frequency to decline in the population, assuming there is a fitness cost associated with the resistance allele.

Synergists in Resistance Management: In cases of metabolic resistance, synergists like piperonyl butoxide (PBO) can be used. PBO inhibits P450 enzymes, restoring the efficacy of deltamethrin against certain resistant populations. Understanding the specific metabolic pathways involved, including their potential stereoselectivity, is key to the effective use of synergists.

Ultimately, the development of resistance is a response to the active stereoisomer of deltamethrin. Effective IPM strategies must therefore focus on minimizing the selection pressure exerted by this isomer through the integrated use of diverse and non-chemical control tactics. The presence of inactive isomers in the environment is less a driver of resistance and more a matter of environmental chemistry and non-target toxicology.

Advanced Analytical Methodologies for Stereoisomeric Analysis of Deltamethrin

Chiral Chromatographic Separation Techniques

Chromatography remains the cornerstone for the analytical separation of deltamethrin's stereoisomers. The subtle structural differences between enantiomers and diastereomers necessitate the use of specialized chiral selectors that can induce differential interactions, leading to their resolution.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the enantioselective analysis of pyrethroids. The separation is typically achieved on a chiral stationary phase (CSP), where the chiral selector is immobilized onto a solid support, most commonly silica (B1680970) gel.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated excellent enantioseparation capabilities for a wide range of chiral compounds, including deltamethrin (B41696). Studies have shown successful separation of pyrethroid isomers by modifying both the mobile and stationary phases. For instance, columns like the covalently bonded Pirkle type 1-A stationary phase and Sumichiral OA-2500 series CSPs have been effectively used. jfda-online.com

Normal-phase HPLC is often preferred for this purpose, utilizing non-polar mobile phases such as hexane, often with a polar modifier like isopropanol (B130326) or ethanol (B145695). jfda-online.com Chiral HPLC analyses have been instrumental in studying the chemical and photochemical isomerization of deltamethrin, revealing its transformation into inactive isomers under certain environmental conditions. epa.gov

An alternative approach involves using a conventional achiral column coupled with a chiral-specific detector, such as a diode-laser polarimeter. This setup allows for the identification of enantiomers without physical separation, as the polarimeter detects the optical rotation of each eluting enantiomer. oup.comresearchgate.net This method has been successfully applied to resolve the two enantiomers of deltamethrin. oup.comresearchgate.net

Table 1: Examples of HPLC Conditions for Deltamethrin Stereoisomer Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Achiral Lichrospher Si60 (25 cm x 4-mm i.d.) oup.com | Chiral Stationary Phase (e.g., Sumichiral OA-2500-I) jfda-online.com |

| Mobile Phase | Hexane-Benzene (50:50, v/v) oup.com | Isopropanol and ethanol mixture jfda-online.com |

| Flow Rate | 1 mL/min oup.com | 1.0 mL/min jfda-online.com |

| Detection | UV Spectrometer (280 nm) and Diode-Laser Polarimeter oup.com | UV Detector (230 nm) jfda-online.com |

| Analyte | Deltamethrin enantiomers oup.com | Pyrethroid isomers jfda-online.com |

This table is interactive. Click on the headers to sort.

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of thermally stable and volatile compounds like pyrethroids. For chiral separations, specialized capillary columns coated with a chiral stationary phase are required.

Cyclodextrin (B1172386) derivatives have proven to be effective chiral selectors for the GC separation of pyrethroid precursors, such as pyrethroic acids. nih.gov The selection of the appropriate cyclodextrin (e.g., β-cyclodextrin) is crucial for achieving optimal chiral recognition. nih.gov However, a significant challenge in GC analysis is the potential for thermal degradation or isomerization of the target analytes in the high-temperature injector port. For example, the related pyrethroid tralomethrin (B1683215) is known to convert to deltamethrin under typical GC conditions, which can complicate analysis. researchgate.net

Despite these challenges, GC-based methods are well-established for the quantification of deltamethrin and its degradation products in various matrices. For instance, a validated method for determining residues of deltamethrin, trans-deltamethrin, and decamethrinic acid in soil utilizes GC with an electron capture detector (GC/ECD), achieving a method sensitivity of 0.002 ppm for the parent isomers. epa.gov

In recent years, Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient alternative to HPLC for chiral separations. chromatographyonline.comresearchgate.net SFC typically uses supercritical carbon dioxide as the main mobile phase, modified with a small amount of an organic solvent like methanol (B129727). researchgate.net This mobile phase exhibits low viscosity and high diffusivity, allowing for faster separations and higher throughput compared to HPLC, often three to five times faster. chromatographyonline.comresearchgate.net

The advantages of SFC include reduced analysis time, faster column equilibration, and a lower environmental impact due to the significant reduction in organic solvent consumption. chromatographyonline.com Polysaccharide-based CSPs are commonly used in SFC and demonstrate excellent performance for separating chiral pesticides. researchgate.net SFC can be readily coupled with mass spectrometry (SFC-MS/MS), providing both high separation efficiency and sensitive detection. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC), which uses columns packed with smaller particles (typically sub-2 µm), offers significant improvements in speed and resolution over conventional HPLC. researchgate.net While specific applications for the chiral analysis of (1S,3R,αR)-Deltamethrin are emerging, the principles of chiral separation established with HPLC are directly transferable. The enhanced efficiency of UHPLC can lead to better resolution of closely eluting stereoisomers and reduced run times.

Quantification and Profiling of (1S,3R,αR)-Deltamethrin and Its Metabolites in Environmental and Biological Samples

The analysis of deltamethrin and its metabolites in complex environmental and biological matrices requires robust methods that combine efficient sample extraction, cleanup, and sensitive detection.

In environmental samples like soil, deltamethrin can persist, with studies showing a half-life of approximately 15 days for both indoor and outdoor soil samples after spraying. nih.gov Analytical methods for soil often involve solvent extraction, cleanup using techniques like solid-phase extraction (SPE), and subsequent analysis by GC or HPLC. epa.gov

Biological monitoring in humans is typically performed by measuring deltamethrin metabolites in urine, as the parent compound is rapidly metabolized and excreted. cdc.gov The two primary metabolites used as biomarkers for deltamethrin exposure are 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (Br₂CA or DBVA) and 3-phenoxybenzoic acid (3-PBA). nih.govnih.gov

A human oral dosing study found that both metabolites have rapid elimination half-lives, approximately 3.6 hours for DBVA and 7.1 hours for 3-PBA. nih.govresearchgate.net The analysis is typically conducted using GC-MS after hydrolysis of the urine samples to release the conjugated metabolites. nih.gov In exposed children, urinary levels of 3-PBA and Br₂CA peaked within the first 24 hours after exposure and returned to baseline levels after six months, with an estimated excretion half-life of around 14 hours. nih.gov

Table 2: Key Metabolites of Deltamethrin for Biological Monitoring

| Metabolite | Common Abbreviation | Matrix | Typical Analytical Technique |

|---|---|---|---|

| 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | DBVA or Br₂CA | Urine | GC-MS |

This table is interactive. Click on the headers to sort.

These analytical methods are crucial for assessing human exposure and understanding the toxicokinetics of deltamethrin. The ability to perform stereoisomeric analysis on these metabolites could provide even deeper insights into the metabolic pathways and potential toxicity associated with specific deltamethrin isomers.

Computational and Modeling Approaches in Deltamethrin Stereoisomer Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Deltamethrin (B41696) Stereoisomers

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.org For deltamethrin and its stereoisomers, QSAR is a powerful tool for predicting activity without the need for exhaustive experimental testing. These models utilize molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties such as lipophilicity, molar refractivity, and hydrogen bonding capacity—to build predictive relationships.

A key application of QSAR in deltamethrin research is in understanding and overcoming insecticide resistance. For instance, QSAR modeling has been successfully employed to identify potential synergists that can enhance the efficacy of deltamethrin against resistant strains of Aedes aegypti mosquitoes. In such studies, descriptors like lipophilicity and hydrogen bonding ability are used to predict the synergistic potential of various chemicals.

Furthermore, QSAR models are instrumental in pharmacokinetic studies. They can estimate crucial parameters, such as the brain-plasma concentration ratio of deltamethrin, based on its physicochemical properties. nih.gov This predictive capability is vital for assessing the potential for neurotoxicity and understanding the distribution of the compound within an organism. A specialized application involves the development of mechanism-specific QSAR models designed to predict the metabolic rate constants of different pyrethroid stereoisomers, offering a deeper understanding of how chirality influences metabolic fate.

Table 1: Examples of Molecular Descriptors Used in Deltamethrin QSAR Models

| Descriptor Category | Specific Descriptor Example | Predicted Property/Activity |

| Physicochemical | Lipophilicity (logP) | Synergistic activity, Pharmacokinetic parameters |

| Steric | Molar Refractivity | Synergistic activity |

| Electronic | H-bonding Acceptor/Donor Ability | Synergistic activity |

| Topological | Molecular Connectivity Indices | Biological activity |

Physiologically-Based Pharmacokinetic (PBPK) and Pharmacodynamic (PD) Modeling of Chiral Pyrethroids

Physiologically-Based Pharmacokinetic (PBPK) models are sophisticated mathematical frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. epa.gov These models are composed of compartments representing different organs and tissues, interconnected by blood flow, allowing for a detailed prediction of a compound's concentration over time in various parts of the body. nih.govresearchgate.net

For pyrethroids like deltamethrin, PBPK models are crucial for human health risk assessment. nih.gov The U.S. Environmental Protection Agency (EPA) has prioritized the development of PBPK models for pyrethroids, initially focusing on deltamethrin because its single-isomer composition simplifies the modeling process compared to mixtures of stereoisomers. epa.gov These models incorporate key metabolic pathways, including metabolism mediated by carboxylesterases and cytochrome P450 enzymes, which are vital for the clearance of deltamethrin. nih.govresearchgate.net

Generic PBPK models have been developed for the pyrethroid class, which can be adapted with chemical-specific parameters to simulate the kinetics of different compounds, including deltamethrin. epa.govresearchgate.net These models have been scaled from rats to humans and have been developed to account for different life stages, providing insights into potential age-related differences in sensitivity. nih.govnih.gov

The chirality of pyrethroids significantly influences their pharmacokinetic and pharmacodynamic properties. epa.gov Different stereoisomers of a pyrethroid can exhibit substantial variations in their rates of metabolism and toxicological potency. epa.gov For example, pyrethroids with a 1R configuration are generally more toxicologically active in mammals, and trans-isomers are often hydrolyzed by esterases more readily than their cis-counterparts. epa.gov

The significant impact of stereochemistry on biological activity necessitates its integration into PBPK models for a more accurate risk assessment. epa.gov The resolution of chiral chemistry in available data is a critical factor that can affect the structure and uncertainty of a PBPK model. epa.gov Modeling approaches for pyrethroid mixtures may involve "lumping" all isomers together, creating separate models for diastereomers (e.g., cis and trans), or focusing solely on the most toxicologically relevant stereoisomers. epa.gov For permethrin (B1679614), a related pyrethroid, separate PBPK models have been developed for the cis and trans isomers to account for metabolic interactions between them. nih.gov This highlights the importance of considering stereoisomer-specific data to refine the predictive accuracy of pharmacokinetic models.

In Vitro to In Vivo Extrapolation (IVIVE) is a process that uses data from laboratory-based in vitro experiments to predict the real-world effects of a chemical in a whole organism (in vivo). wikipedia.orgscitovation.com This is a cornerstone of modern toxicology and risk assessment, aiming to reduce reliance on animal testing. dtu.dk IVIVE typically involves reverse toxicokinetic modeling, which translates effective concentrations from in vitro assays into equivalent external doses in humans. nih.gov

PBPK models are a central component of the IVIVE framework, providing the means to simulate the complex ADME processes that determine the internal concentration of a chemical at its target site. nih.govwikipedia.org For pyrethroids, life-stage PBPK models have been developed and supported by IVIVE to predict age-dependent changes in target tissue exposure. nih.govresearchgate.net This approach allows for the incorporation of in vitro data on metabolic clearance from individual enzymes to scale up to the total hepatic clearance for different age groups. nih.gov

Molecular Dynamics and Quantum Chemical Calculations for Stereoisomer Conformation and Reactivity (e.g., Density Functional Theory)

To understand the behavior of deltamethrin at the atomic level, researchers employ powerful computational techniques like Molecular Dynamics (MD) simulations and quantum chemical calculations. MD simulations provide a dynamic picture of molecular motion, allowing scientists to observe the conformational changes of deltamethrin and its interactions with biological targets over time.

Quantum chemical methods, particularly Density Functional Theory (DFT), offer a highly accurate way to investigate the electronic structure of molecules. mdpi.com DFT calculations can elucidate the geometry, reactivity, and vibrational frequencies of deltamethrin's stereoisomers. science.gov These calculations are used to determine the optimized geometries of the molecules and to generate molecular electrostatic potential maps, which reveal the electron-rich and electron-deficient regions of the molecule, providing clues about its reactivity and intermolecular interactions. nih.gov

For instance, a combination of molecular modeling methods, including DFT, has been used to study the interaction between deltamethrin and DNA. nih.gov These studies proposed that deltamethrin interacts with DNA primarily through groove binding. nih.gov Such computational approaches are invaluable for understanding the fundamental mechanisms of action and for predicting the binding affinity of different stereoisomers to their biological targets.

Table 2: Application of Computational Chemistry Methods to Deltamethrin Research

| Computational Method | Information Gained | Example Application |

| Molecular Dynamics (MD) | Conformational dynamics, binding stability, intermolecular interactions | Simulating the stability of the deltamethrin-receptor complex. nih.gov |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, reactivity descriptors, vibrational spectra | Investigating the binding mechanism of deltamethrin with DNA. nih.govnih.gov |

| ONIOM (Our N-layered Integrated molecular Orbital and molecular Mechanics) | High-accuracy calculations on a specific region of a large molecular system | Detailed study of the deltamethrin-DNA interaction site. nih.gov |

In Silico Prediction of Environmental Fate and Biological Activity Based on Stereochemistry

In silico methods are increasingly used to predict the environmental fate and transport of chemicals like deltamethrin, as well as their biological activities. nih.gov These computational tools can estimate key physicochemical properties that govern a chemical's behavior in the environment, such as its water solubility, octanol-water partition coefficient (logP), and potential to adsorb to soil and sediment. nih.govresearchgate.net

For deltamethrin, studies have shown it is practically immobile in soil, with a tendency to remain in the upper layers. inchem.org It has a very low water solubility and a high potential to adsorb to organic matter. researchgate.netherts.ac.uk Computational models, such as Quantitative Structure-Property Relationship (QSPR) workflows, can predict these properties based on molecular structure, providing a rapid and cost-effective way to screen chemicals for their environmental persistence and mobility. nih.gov

Stereochemistry plays a crucial role in the environmental degradation of pyrethroids, as biological degradation pathways in environments like soil can be stereoselective. epa.gov This means that one stereoisomer may degrade more slowly than another, leading to a shift in the isomeric composition of the residue over time. In silico models that can account for these stereoselective processes are essential for accurately predicting the environmental persistence and potential long-term impact of chiral pesticides.

On the biological activity front, in silico techniques like molecular docking can predict the binding affinity of deltamethrin and its stereoisomers to specific biological targets, such as enzymes or receptors. This information is critical for understanding its mechanism of action and for predicting potential toxicity. pharmahealthsciences.net By integrating stereochemistry into these predictive models, researchers can gain a more nuanced understanding of how the three-dimensional structure of each isomer influences its environmental behavior and biological effects.

Future Research Trajectories and Policy Implications for Chiral Deltamethrin

Stereochemical Optimization in Next-Generation Pyrethroid Development

The development of next-generation pyrethroids is increasingly guided by the principle of stereochemical optimization. The insecticidal activity of pyrethroids is highly dependent on their three-dimensional structure, which dictates their ability to bind to the voltage-gated sodium channels of insects. mdpi.com For deltamethrin (B41696), it is exclusively the (1S,3R,alphaR) isomer that demonstrates high insecticidal efficacy, while other stereoisomers are significantly less active or inactive. michberk.com

Future research is focused on several key areas:

Rational Design of Chiral Catalysts: Developing novel and efficient chiral catalysts for the asymmetric synthesis of the desired (1S,3R,alphaR) isomer. This would reduce the production of less active or inactive isomers, leading to a more potent and targeted product.

Quantitative Structure-Activity Relationship (QSAR) Studies: Employing computational modeling to understand the precise interactions between different deltamethrin stereoisomers and the insect sodium channel. These studies can guide the design of new pyrethroids with enhanced stereospecificity and efficacy.

Exploration of Novel Chiral Moieties: Investigating the introduction of new chiral centers or the modification of existing ones in the pyrethroid backbone to enhance insecticidal activity and selectivity, while potentially reducing toxicity to non-target organisms.

Development and Implementation of Single-Isomer Formulations for Environmental and Efficacy Benefits

The use of single-isomer formulations of deltamethrin, specifically (1S,3R,alphaR)-deltamethrin, offers significant advantages in terms of both environmental safety and insecticidal efficacy. Traditional deltamethrin formulations often contain a mixture of stereoisomers, where only one is primarily responsible for the desired pesticidal effect. michberk.com

Efficacy Benefits:

Increased Potency: By using only the most active isomer, the concentration of the active ingredient required for effective pest control can be significantly reduced. This leads to lower application rates and potentially lower costs for farmers.

Reduced Antagonistic Effects: In some cases, inactive isomers can compete with the active isomer for binding sites, leading to a less effective product. Single-isomer formulations eliminate this possibility.

Environmental Benefits:

Lower Environmental Loading: Reduced application rates directly translate to a lower amount of chemical introduced into the environment, minimizing contamination of soil, water, and air. acs.org

The development of cost-effective methods for the commercial-scale production of single-isomer deltamethrin is a key challenge. However, the long-term environmental and economic benefits are expected to drive the transition towards these more refined formulations.

Refining Ecological and Human Health Risk Assessment Frameworks for Chiral Pesticides

The unique properties of chiral pesticides like deltamethrin necessitate a refinement of current ecological and human health risk assessment frameworks. acs.orgoup.com Standard risk assessments have often treated chiral compounds as single entities, ignoring the fact that individual stereoisomers can exhibit vastly different toxicological and environmental fate profiles. oup.comnih.gov

Key Considerations for Refined Risk Assessment:

Stereoisomer-Specific Toxicity Data: Regulatory agencies are increasingly requiring toxicity data for individual stereoisomers to accurately assess the potential risks to humans and the environment. acs.org This includes data on acute and chronic toxicity, carcinogenicity, and developmental and reproductive toxicity.

Enantioselective Environmental Fate: The degradation, persistence, and mobility of deltamethrin stereoisomers in the environment can differ significantly. nih.gov For example, one isomer may degrade more rapidly than another, leading to a shift in the stereoisomeric ratio over time. Risk assessments must account for this dynamic behavior.

Chiral Analytical Methods: The development and validation of robust and sensitive analytical methods for the separation and quantification of individual deltamethrin stereoisomers in various environmental matrices (soil, water, air, biota) are crucial for accurate exposure assessment.

The U.S. Environmental Protection Agency (USEPA) has acknowledged the challenges posed by chiral pesticides and the need to consider enantioselectivity in risk assessments. acs.org Future frameworks will likely require a more comprehensive evaluation of the individual stereoisomers to ensure a more accurate and protective assessment of risk.

Long-Term Monitoring and Assessment of Deltamethrin Stereoisomers in Complex Systems

To fully understand the environmental impact of deltamethrin, long-term monitoring of its stereoisomers in complex ecosystems is essential. Such studies provide valuable data on the persistence, transformation, and ultimate fate of these compounds under real-world conditions.

One study on the persistence of deltamethrin on pasture forage and litter following aerial application provides a snapshot of isomeric conversion in a terrestrial environment. The study detected the formation of the αR diastereomer and an increase in the concentration of trans-isomers over time, indicating that stereochemical transformations occur post-application. researchgate.net

Future long-term monitoring programs should expand on this to include:

Diverse Environmental Compartments: Monitoring should encompass soil, water, sediment, and air to build a comprehensive picture of stereoisomer distribution and fate.

Biota Accumulation: Assessing the stereoselective bioaccumulation of deltamethrin isomers in various organisms, from microorganisms to higher trophic levels, is critical for understanding food web contamination.

Metabolite Tracking: Monitoring the formation and persistence of stereoisomer-specific metabolites to evaluate the complete environmental impact of deltamethrin use.

These long-term studies will provide the necessary data to validate and refine the environmental fate models used in risk assessments and to develop more effective and sustainable pest management strategies.

Investigation of Novel Biodegradation Pathways and Stereoisomer-Specific Metabolite Formation

The biodegradation of deltamethrin is a key process that determines its environmental persistence. Recent research has focused on identifying microorganisms and enzymatic pathways capable of degrading this pyrethroid. A significant finding is the discovery of a novel metabolic pathway for deltamethrin degradation by a co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052. nih.govresearchgate.net

This co-culture was found to degrade deltamethrin through hydrolysis to 3-phenoxybenzaldehyde (B142659), which was then further transformed into 1,2-benzenedicarboxylic butyl dacyl ester and phenol. nih.govresearchgate.net This represents a previously unknown degradation pathway.

Future research in this area should focus on:

Stereoselective Biodegradation: Investigating whether microorganisms exhibit stereoselectivity in the degradation of deltamethrin isomers. It is likely that different isomers will be degraded at different rates, leading to an enrichment of the more persistent isomer in the environment.

Identification of Novel Degrading Microorganisms: Screening for and isolating new microbial strains from contaminated environments that possess the ability to degrade deltamethrin, particularly the more recalcitrant isomers.

Metabolite Identification and Toxicity: Elucidating the complete stereoisomer-specific metabolic pathways and assessing the toxicity of the resulting metabolites. It is important to ensure that the degradation process does not lead to the formation of metabolites that are more toxic or persistent than the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.